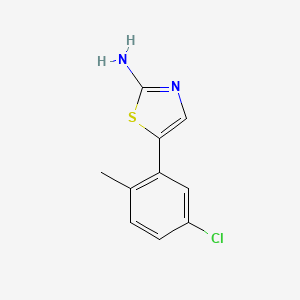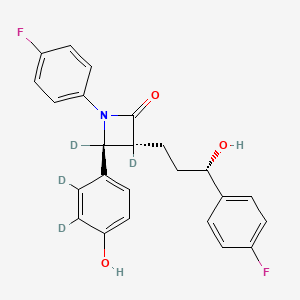
Ezetimibe D4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ezetimibe D4 is a deuterium-labeled analog of ezetimibe, a lipid-lowering compound that inhibits the absorption of cholesterol in the small intestine. Ezetimibe is commonly used to treat high blood cholesterol and certain lipid abnormalities. The deuterium labeling in this compound is used for pharmacokinetic studies and to understand the metabolism of the drug.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ezetimibe D4 involves multiple steps, starting with the preparation of deuterium-labeled intermediates. One common method involves the use of [2H5] fluorobenzene to prepare [2H4] ezetimibe. The synthesis typically includes seven steps with an overall yield of approximately 29.3% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) are used to analyze the phase composition and ensure the quality of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Ezetimibe D4 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is extensively metabolized within the intestinal mucosa to form active glucuronide derivatives.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include deuterium-labeled fluorobenzene, acetonitrile, and acidic buffer solutions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Major Products Formed
The major products formed from the reactions of this compound include its glucuronide derivatives, which are pharmacologically active and play a crucial role in its mechanism of action .
Wissenschaftliche Forschungsanwendungen
Ezetimibe D4 is widely used in scientific research to study the pharmacokinetics and metabolism of ezetimibe. Its applications include:
Chemistry: Used in the study of drug metabolism and the development of new lipid-lowering agents.
Biology: Helps in understanding the biological pathways involved in cholesterol absorption and metabolism.
Medicine: Used in clinical trials to study the efficacy and safety of ezetimibe in combination with other lipid-lowering agents.
Industry: Employed in the development of fixed-dose combinations and the improvement of drug formulations
Wirkmechanismus
Ezetimibe D4 exerts its effects by inhibiting the absorption of cholesterol in the small intestine. It targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is responsible for the uptake of cholesterol into enterocytes. By binding to NPC1L1, this compound reduces the delivery of intestinal cholesterol to the liver, thereby lowering blood cholesterol levels .
Vergleich Mit ähnlichen Verbindungen
Ezetimibe D4 is unique due to its deuterium labeling, which makes it particularly useful for pharmacokinetic studies. Similar compounds include:
Ezetimibe: The non-labeled version used for lowering cholesterol levels.
Simvastatin: A statin used in combination with ezetimibe for enhanced lipid-lowering effects.
Atorvastatin: Another statin often used in combination with ezetimibe for treating hypercholesterolemia
This compound stands out due to its specific application in research, providing valuable insights into the metabolism and pharmacokinetics of ezetimibe.
Eigenschaften
Molekularformel |
C24H21F2NO3 |
|---|---|
Molekulargewicht |
413.4 g/mol |
IUPAC-Name |
(3R,4S)-3,4-dideuterio-4-(2,3-dideuterio-4-hydroxyphenyl)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]azetidin-2-one |
InChI |
InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23-/m1/s1/i3D,11D,21D,23D |
InChI-Schlüssel |
OLNTVTPDXPETLC-GGMGDXHOSA-N |
Isomerische SMILES |
[2H]C1=C(C(=CC=C1[C@@]2([C@@](C(=O)N2C3=CC=C(C=C3)F)([2H])CC[C@@H](C4=CC=C(C=C4)F)O)[2H])O)[2H] |
Kanonische SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


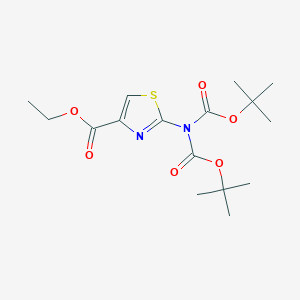
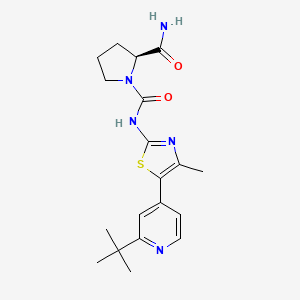
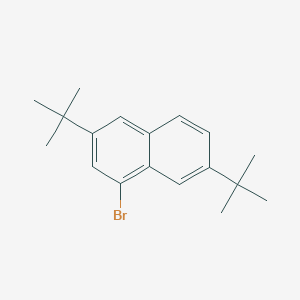
![4'-Bromo-2'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14025861.png)
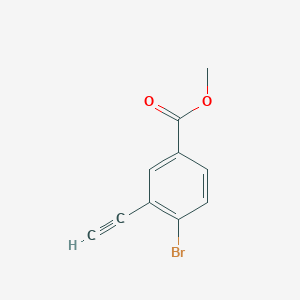
![Tert-butyl 3-bromo-6,6-dimethyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(2H)-carboxylate](/img/structure/B14025873.png)
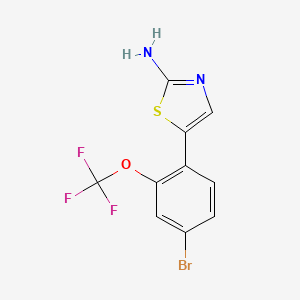
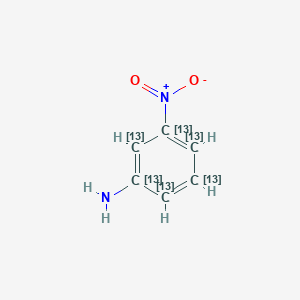

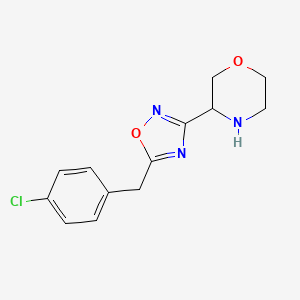
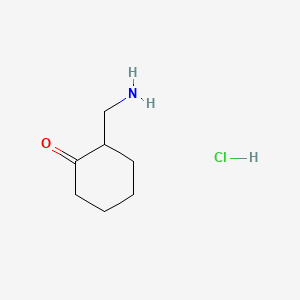
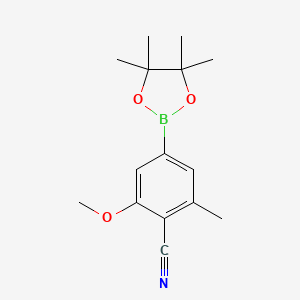
![(1S,4S)-tert-Butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate oxalate](/img/structure/B14025921.png)
